Cas no 1807086-07-2 (Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate)

Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive chloromethyl group, a cyano substituent, and a difluoromethyl moiety, enabling diverse functionalization pathways. The ester group enhances solubility and facilitates further derivatization. This compound is particularly valuable in the development of fluorinated heterocycles, offering improved metabolic stability and bioavailability in active ingredients. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures. High purity and consistent performance ensure reliability in research and industrial applications. Proper handling is advised due to its reactive functional groups.
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate structure
1807086-07-2 structure
Product Name:Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
CAS No:1807086-07-2
MF:C10H7ClF2N2O2
MW:260.624588251114
CID:4880869
Update Time:2025-06-10

Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C10H7ClF2N2O2/c1-17-10(16)6-4-15-7(3-14)8(9(12)13)5(6)2-11/h4,9H,2H2,1H3
    • InChI Key: DSHINMBVNVMOCO-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(=O)OC)=CN=C(C#N)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 332
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63

Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037466-250mg
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
1807086-07-2 95%
250mg
$1,048.60 2022-03-31
Alichem
A029037466-500mg
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
1807086-07-2 95%
500mg
$1,718.70 2022-03-31
Alichem
A029037466-1g
Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate
1807086-07-2 95%
1g
$3,126.60 2022-03-31

Additional information on Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate

Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2): A Comprehensive Overview

Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, presents a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of a chloromethyl group, a cyanide moiety, and a difluoromethyl substituent within its pyridine framework contributes to its versatile reactivity and potential utility in drug discovery.

The chemical structure of Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate is highly intriguing, offering multiple sites for chemical modification and interaction. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, making it a valuable component in the synthesis of more complex molecules. This property has been exploited in various synthetic pathways, where it serves as a key intermediate in the development of pharmacologically active compounds.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, such as Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate, have been extensively studied due to their diverse biological activities. The difluoromethyl group, a well-known pharmacophore, enhances the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. Additionally, the cyanide moiety can serve as a precursor for the introduction of other functional groups, further expanding the synthetic possibilities.

The pharmaceutical industry has been actively exploring the potential of Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate in the development of new drugs. Its unique structural features have led to investigations into its role as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Researchers have particularly focused on its ability to modulate enzyme activity and interact with biological targets at the molecular level.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the chloromethyl, cyanide, and difluoromethyl groups provides a rich scaffold for structural diversification. This has allowed chemists to design derivatives with tailored properties for specific therapeutic applications. For instance, modifications at the pyridine ring can influence binding affinity and selectivity, while changes at the ester functionality can affect solubility and bioavailability.

The synthetic pathways for Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate are also worth mentioning. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups efficiently. These synthetic strategies highlight the compound's importance as a building block in organic synthesis.

In conclusion, Methyl 4-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1807086-07-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the creation of novel therapeutic agents that address unmet medical needs.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.